Hypericin (Standard)

Description

BenchChem offers high-quality Hypericin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hypericin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

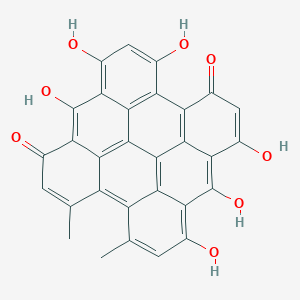

C30H16O8 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

7,9,11,20,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,34-38H,1-2H3 |

InChI Key |

UHJAFZZGOSOFFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C3=C4C5=C(C(=O)C=C(C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Hypericin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and experimental methodologies related to Hypericin, a naturally occurring naphthodianthrone with significant therapeutic potential.

Core Chemical and Physical Properties

Hypericin is a red-colored polycyclic quinone derived primarily from St. John's Wort (Hypericum perforatum)[1]. Its unique structure underpins its diverse biological activities.

| Property | Value | References |

| Molecular Formula | C₃₀H₁₆O₈ | [2] |

| Molecular Weight | 504.44 g/mol | [2] |

| Appearance | Dark red to black powder | |

| Melting Point | 299-301 °C | [2] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), acetone, pyridine, and sodium hydroxide. Insoluble in water.[2] | [2] |

| pKa | 6.91 (Predicted) | [2] |

| LogP | 10.827 (Estimated) | [2] |

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Hypericin is crucial for its development as a therapeutic agent.

| Parameter | Value | References |

| Area Under the Curve (AUC) | 75.96 ng·h/mL | [3][4] |

| Maximum Plasma Concentration (Cmax) | 3.14 ng/mL | [3][4] |

| Time to Maximum Plasma Concentration (Tmax) | 8.1 hours | [3][4] |

| Elimination Half-life (t½) | 23.76 hours | [3][4] |

| Protein Binding | Binds to serum albumins, with varying affinity (Human > Rat > Bovine) | [5] |

| Metabolism | Primarily metabolized in the liver, with potential for induction of CYP enzymes. | [6] |

Mechanism of Action and Biological Activities

Hypericin exhibits a range of biological activities, including antidepressant, antiviral, and anticancer effects. Its mechanisms of action are often complex and can be light-dependent or independent.

Photodynamic Therapy (PDT)

Upon activation by light, Hypericin becomes a potent photosensitizer, generating reactive oxygen species (ROS) that induce cellular damage and death in target cells, particularly cancer cells[7][8][9]. This forms the basis of its use in PDT.

Protein Kinase C (PKC) Inhibition

Hypericin is a known inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways, including cell proliferation and differentiation[10][11][12]. This inhibition is believed to contribute to its antiproliferative and antiviral effects. The IC50 for PKC inhibition has been reported to be 1.7 µg/mL[11].

Antiviral Activity

Hypericin has demonstrated activity against a range of enveloped viruses, including HIV and Herpes Simplex Virus[13][14]. Its proposed mechanism involves the generation of reactive oxygen species upon light exposure, which can inactivate viral particles and disrupt viral replication[13].

Antidepressant Effects

While the exact mechanism is not fully elucidated, Hypericin is thought to exert its antidepressant effects by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine[2].

Key Signaling Pathways

Hypericin's biological effects are mediated through its influence on several key intracellular signaling pathways.

Apoptosis Pathways

Hypericin, particularly in the context of PDT, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins[7][15][16][17].

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by Hypericin-mediated PDT. This activation plays a role in the induction of apoptosis[15].

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of Hypericin's properties and activities.

Extraction and Purification of Hypericin from Hypericum perforatum

Protocol:

-

Sample Preparation: Air-dry the aerial parts of Hypericum perforatum at room temperature.

-

Extraction: Grind the dried plant material into a fine powder. Suspend the powder in a methanol:acetone (2:1) solvent mixture and subject it to ultrasonic extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Purification: Dissolve the crude extract in a minimal amount of a suitable solvent. Apply the dissolved extract to a silica gel column. Elute the column with a solvent system such as methanol:acetone:dichloromethane (75:10:15) to separate Hypericin from other components[2].

-

Verification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm the purity of Hypericin.

Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or fluorescence detector.

-

C18 reversed-phase column.

Mobile Phase:

-

A mixture of acetonitrile, methanol, and 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v) is commonly used[3][18].

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Hypericin in methanol and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve the extracted and purified Hypericin sample in the mobile phase.

-

Injection: Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.

-

Detection: Monitor the elution of Hypericin at a wavelength of 590 nm[3][18].

-

Quantification: Determine the concentration of Hypericin in the sample by comparing its peak area to the standard curve.

In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa, A431)

-

Cell culture medium and supplements

-

Hypericin stock solution (in DMSO)

-

Light source with appropriate wavelength for Hypericin activation (e.g., 593 nm)

-

MTT or other viability assay reagents

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Hypericin Incubation: Treat the cells with various concentrations of Hypericin for a specified period (e.g., 24 hours) in the dark.

-

Irradiation: Wash the cells to remove excess Hypericin and replace with fresh medium. Expose the cells to a specific light dose.

-

Incubation: Incubate the cells for a further 24-48 hours in the dark.

-

Viability Assessment: Measure cell viability using an MTT assay or other appropriate methods to determine the phototoxic effect of Hypericin.

Detection of Reactive Oxygen Species (ROS)

Reagent:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

Protocol:

-

Cell Treatment: Treat cells with Hypericin and expose them to light as described in the PDT protocol.

-

DCFH-DA Staining: After treatment, incubate the cells with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify the intracellular ROS levels.

Caspase Activity Assay

Method:

-

Use commercially available colorimetric or fluorometric assay kits that utilize specific caspase substrates.

Protocol:

-

Cell Lysis: After Hypericin treatment, lyse the cells to release their intracellular contents.

-

Substrate Incubation: Incubate the cell lysates with a specific caspase substrate (e.g., a substrate for caspase-3).

-

Detection: Measure the cleavage of the substrate by activated caspases, which results in a color change or fluorescence, using a spectrophotometer or fluorometer.

Western Blot Analysis for Apoptosis-Related Proteins

Protocol:

-

Protein Extraction: Extract total protein from Hypericin-treated and control cells.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plus.ac.at [plus.ac.at]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pure.tudelft.nl [pure.tudelft.nl]

- 11. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. worthe-it.co.za [worthe-it.co.za]

- 18. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

The Comprehensive Guide to the Natural Sources of Hypericin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin (B1674126) is a naturally occurring naphthodianthrone, a polycyclic quinone that has garnered significant attention in the scientific community for its diverse pharmacological activities. Primarily known as one of the active constituents of St. John's Wort (Hypericum perforatum), its potential as an antidepressant, antiviral, and anticancer agent is the subject of extensive research. This technical guide provides an in-depth exploration of the natural sources of hypericin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Primary Natural Sources of Hypericin

Hypericin is predominantly found in plants of the Hypericum genus. However, recent discoveries have identified endophytic fungi as a promising alternative source.

The Hypericum Genus

The genus Hypericum, belonging to the family Hypericaceae, comprises approximately 500 species of herbs, shrubs, and small trees distributed worldwide.[1] While many species in this genus produce hypericin, the most well-known and extensively studied is Hypericum perforatum, commonly known as St. John's Wort.[2][3] The hypericin and its derivatives are synthesized and stored in specialized structures called dark glands, which are visible as black or reddish dots on the leaves, flowers, and stems of the plant.[4][5]

The concentration of hypericin and its close derivative, pseudohypericin (B192201), can vary significantly depending on the Hypericum species, the specific plant part, the developmental stage, and the geographical location.[6][7][8] Flowers and buds generally contain the highest concentrations of these compounds.[5][6][7][8]

Endophytic Fungi

A groundbreaking discovery has been the isolation of endophytic fungi from Hypericum perforatum that are capable of producing hypericin independently of the host plant.[8][9][10] This finding opens up new avenues for the biotechnological production of hypericin through fermentation, which could offer a more controlled and sustainable supply chain compared to agricultural cultivation.[8][10] Species such as Thielavia subthermophila and Epicoccum nigrum have been identified as hypericin producers.[11][12][13][14][15]

Quantitative Analysis of Hypericin Content

The following tables summarize the quantitative data on hypericin and pseudohypericin content from various natural sources, providing a comparative overview for researchers.

Table 1: Hypericin and Pseudohypericin Content in Various Hypericum Species

| Hypericum Species | Plant Part | Hypericin Content (mg/g DW) | Pseudohypericin Content (mg/g DW) | Total Hypericins (mg/g DW) |

| H. perforatum | Flowers | 1.17 - 2.59 | 3.45 - 6.82 | 4.62 - 9.41[16] |

| H. montbretii | Flowers | 2.52 | 3.58 | 6.10[6][11] |

| H. triquetrifolium | Flowers | Not specified | Not specified | Not specified |

| H. boissieri | Aerial Parts | Not specified | Not specified | 0.512%[17] |

| H. orientale | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |

| H. origanifolium | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |

| H. scabrum | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |

| H. hyssopifolium | Leaves | 0.030 | 0.051 | 0.081[6][11] |

| H. empetrifolium | Aerial Parts | 0.009% (only hypericin found) | Not detected | 0.009%[17] |

| H. hirsutum | Aerial Parts | Only hypericin found | Not detected | Not specified[17] |

| H. formosissimum | Aerial Parts | Not detected | Only pseudohypericin found | Not specified[17] |

DW: Dry Weight

Table 2: Hypericin Content in Different Parts of Hypericum perforatum

| Plant Part | Developmental Stage | Hypericin Content (mg/g DW) | Pseudohypericin Content (mg/g DW) | Reference |

| Flowers | Flowering | 1.17 - 2.59 | 3.45 - 6.82 | [16] |

| Flower Buds | Budding | Highest concentration | Highest concentration | [5] |

| Leaves | Not specified | 0.030 (in H. hyssopifolium) | 0.051 (in H. hyssopifolium) | [6][11] |

| Stems | Not specified | Lower than leaves and flowers | Lower than leaves and flowers | [6] |

Table 3: Hypericin Production by Endophytic Fungi

| Fungal Species | Culture Condition | Hypericin Yield | Emodin Yield | Reference |

| Thielavia subthermophila | Shake flask fermentation | 35 ± 2 µ g/100 g DW | 113 ± 1 µ g/100 g DW | [18] |

| Epicoccum nigrum (SZMC 23769) | Liquid culture | 320.4 ng/mg | 427.9 ng/mg | [13][14] |

DW: Dry Weight of fungal mycelia

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of hypericin, essential for researchers in this field.

Extraction of Hypericin from Hypericum perforatum

1. Ultrasonic-Assisted Extraction (UAE)

This method is known for its efficiency and reduced extraction time.[19][20][21]

-

Plant Material: Dried and powdered leaves of Hypericum perforatum.

-

Procedure:

-

Weigh 1 gram of the powdered plant material.

-

Add 24 mL of the methanol:acetone solvent.

-

Sonicate the mixture for 30 minutes.

-

Separate the supernatant by centrifugation or filtration.

-

Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.

-

Combine all the supernatants.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Redissolve the dried residue in a known volume of the HPLC mobile phase for analysis.[19][20][21]

-

2. Soxhlet Extraction

A classic and exhaustive extraction method.[22][23][24][25]

-

Plant Material: Dried and powdered Hypericum perforatum.

-

Solvent: Ethanol (B145695).[22][24][25]

-

Procedure:

-

Place 5 grams of the powdered plant material into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 150 mL of ethanol to the distillation flask.

-

Heat the solvent to reflux.

-

After extraction, evaporate the solvent from the extract to obtain the crude hypericin-containing residue.

-

Purification of Hypericin

Column Chromatography

This method is used to purify hypericin from the crude extract.[19][20][21][26][27]

-

Stationary Phase: Silica (B1680970) gel (35-70 mesh).[19][20][21]

-

Column: Two series of 70 x 5 mm glass columns, each packed with 800 mg of silica gel.[19][20][21]

-

Elution Solvent: Methanol:Acetone:Dichloromethane (75:10:15, v/v/v).[19][20][21]

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the elution solvent.

-

Load the dissolved extract onto the first silica gel column.

-

Elute the column with the solvent mixture, collecting the reddish-colored fractions.

-

Pass the collected fractions through the second silica gel column for further purification.

-

Monitor the purity of the fractions using HPLC.

-

Combine the pure fractions and evaporate the solvent.

-

Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of hypericin.[19][28][29][30][31][32]

Method 1: Isocratic Elution

-

Instrumentation: HPLC system with a UV/Vis detector.

-

Column: ODS C18 (250 x 4.6 mm, 5 µm).[19]

-

Mobile Phase: 5mM Ammonium Acetate (pH 5.4):Acetonitrile:Glacial Acetic Acid (25:75:0.1, v/v/v).[19]

-

Flow Rate: 0.7 mL/min.[19]

-

Standard Preparation: Prepare a stock solution of hypericin standard (e.g., 40 µg/mL) in the mobile phase and create a calibration curve with serial dilutions.

-

Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.45 µm filter before injection.

Method 2: Isocratic Elution with a Different Mobile Phase

-

Column: Luna C18 (4.6 x 250 mm, 5 µm).[28]

-

Mobile Phase: 2.5 g/L KH2PO4 in water:Methanol (5:95, v/v).[28]

-

Flow Rate: 1.0 mL/min.[28]

-

Column Temperature: 30 °C.[28]

-

Detection Wavelength: 588 nm.[28]

Method 3: For Simultaneous Determination of Hypericins and Hyperforin (B191548)

-

Column: C18.[29]

-

Mobile Phase: Acetonitrile:0.3% v/v Phosphoric Acid (90:10, v/v).[29]

-

Flow Rate: 1.5 mL/min.[29]

-

Detection: Fluorescence (Excitation: 315 nm, Emission: 590 nm) for hypericins and UV (273 nm) for hyperforin.[29]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways influenced by hypericin and a general experimental workflow for its study.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypericin and pseudohypericin contents in some Hypericum species growing in Turkey | AVESİS [avesis.omu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Plant–Environment Interactions: Accumulation of Hypericin in Dark Glands of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of the developmental stage on the (proto)-hypericin and (proto)pseudohypericin levels of Hypericum plants from Crete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Quantitative analysis of active substances in St. John's wort (Hypericum perforatum L.) by the high performance liquid chromatography method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. An endophytic fungus from Hypericum perforatum that produces hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Host metabolite producing endophytic fungi isolated from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Host metabolite producing endophytic fungi isolated from Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. brieflands.com [brieflands.com]

- 20. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]

- 21. researchgate.net [researchgate.net]

- 22. pure.tudelft.nl [pure.tudelft.nl]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. EXTRACTION OF HYPERFORIN AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. jocpr.com [jocpr.com]

- 29. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. asianpubs.org [asianpubs.org]

- 31. researchgate.net [researchgate.net]

- 32. tandfonline.com [tandfonline.com]

- 33. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of Hypericin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin (B1674126) is a naturally occurring naphthodianthrone found in plants of the Hypericum genus, most notably St. John's Wort (Hypericum perforatum).[1] For decades, it has been the subject of intensive scientific research due to its wide spectrum of biological and pharmacological activities. This comprehensive technical guide provides an in-depth overview of the core biological activities and pharmacological effects of hypericin, with a focus on its anticancer, antiviral, and antidepressant properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of hypericin's mechanisms of action.

Pharmacokinetics

Understanding the pharmacokinetic profile of hypericin is crucial for its development as a therapeutic agent. Studies in healthy human volunteers have characterized its absorption, distribution, metabolism, and excretion. Following oral administration, hypericin exhibits a prolonged absorption phase and a long elimination half-life.[2][3][4] Its bioavailability is noted to be relatively low.[5]

Table 1: Pharmacokinetic Parameters of Hypericin in Healthy Human Volunteers After Single Oral Doses

| Dose of Hypericum Extract (mg) | Hypericin Dose (µg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 300 | 250 | 1.5 | ~8.0 | - | 24.8 - 26.5 | [2] |

| 900 | 750 | 4.1 | ~8.0 | - | 24.8 - 26.5 | [2] |

| 1800 | 1500 | 14.2 | ~8.0 | - | 24.8 - 26.5 | [2] |

| 612 | 1740 | 3.14 | 8.1 | 75.96 | 23.76 | [6] |

| - | - | 3.8 | 7.9 | 78.33 | 18.71 | [7] |

Table 2: Steady-State Pharmacokinetic Parameters of Hypericin in Healthy Human Volunteers After Multiple Oral Doses

| Dosing Regimen | Mean Cmax (ng/mL) | Mean Trough Level (ng/mL) | Time to Reach Steady State | Reference |

| 300 mg Hypericum extract 3x daily | 8.5 | 5.3 | 4 days | [2] |

Anticancer Activity

Hypericin has demonstrated significant anticancer activity against a broad range of cancer cell lines, both in vitro and in vivo.[6] Its primary mechanism of anticancer action is through photodynamic therapy (PDT), where the photosensitizer hypericin, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cancer cell death.[8][9] However, light-independent anticancer activities have also been reported.[10]

Mechanism of Action: Photodynamic Therapy (PDT)

Hypericin-mediated PDT induces cancer cell death through apoptosis, necrosis, and autophagy.[8][9] Upon light activation, hypericin generates singlet oxygen and other ROS, which cause oxidative damage to cellular components, particularly mitochondria and the endoplasmic reticulum.[6][9] This leads to the initiation of apoptotic pathways.

// Nodes Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light (593 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Hypericin -> ROS [label="Activation"]; Light -> ROS; ROS -> Mitochondria [label="Damage"]; ROS -> ER [label="Damage"]; Mitochondria -> Apoptosis [label="Initiation"]; ER -> Apoptosis [label="Initiation"]; ROS -> Necrosis [label="High Concentration"]; } dot Caption: Hypericin-mediated photodynamic therapy mechanism.

Apoptotic Signaling Pathways

Hypericin-induced apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the disruption of the mitochondrial membrane potential and the release of cytochrome c, which activates the caspase cascade.[11] Specifically, the activation of caspase-8 and caspase-3 has been demonstrated.[3][7] The process also involves the modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[11][12]

Table 3: In Vitro Anticancer Activity of Hypericin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Light Conditions | Reference |

| MCF-7 | Breast Cancer | 5 (24h), 0.5 (48h) | Dark | [13] |

| AGS | Gastric Cancer | 1 (24h), 0.05 (48h) | Dark | [14] |

| HL-60 | Leukemia | 0.5 | Dark | [13] |

| Retinal Pigment Epithelial (RPE) | - | 0.7 (1% serum), 3.3 (5% serum) | Dark | [15] |

| RPE (with TNF-α) | - | 1.5 | Dark | [15] |

| Squamous Cell Carcinoma (SCC) | Head and Neck Cancer | ~1 (0.5 µg/mL) | 593 nm light | [10] |

Clinical Trials in Photodynamic Therapy

Clinical studies have explored the efficacy of topical hypericin-mediated PDT for early-stage cutaneous T-cell lymphoma (mycosis fungoides). These trials have demonstrated a significant reduction in lesion scores compared to placebo.[16]

Table 4: Clinical Trial Results of Hypericin-PDT for Cutaneous T-cell Lymphoma

| Trial Phase | Number of Patients | Treatment | Primary Endpoint | Results | Reference |

| Phase 3 (FLASH) | 169 | Topical hypericin PDT vs. placebo | Index lesion response rate (ILRR) at week 8 | 16% (hypericin) vs. 4% (placebo) | [16] |

| Phase 2 | - | Topical hypericin PDT vs. placebo | Improvement in skin lesions after 6 weeks | Significant improvement with hypericin |

Antiviral Activity

Hypericin exhibits potent antiviral activity, particularly against enveloped viruses.[4][8][17] This activity is significantly enhanced by exposure to light.[18]

Mechanism of Antiviral Action

The primary antiviral mechanism of hypericin involves its interaction with the viral envelope.[4] Upon light activation, hypericin generates ROS that can damage the viral membrane and crosslink viral proteins, leading to the inactivation of the virus and preventing its entry into host cells.[17][18] Hypericin has also been shown to inhibit viral replication at later stages.[18]

// Nodes Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light", fillcolor="#FBBC05", fontcolor="#202124"]; EnvelopedVirus [label="Enveloped Virus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralEnvelope [label="Viral Envelope", fillcolor="#F1F3F4", fontcolor="#202124"]; ViralProteins [label="Viral Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactivation [label="Viral Inactivation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCell [label="Host Cell", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypericin -> EnvelopedVirus [label="Binds to"]; Light -> Hypericin [label="Activates"]; Hypericin -> ViralEnvelope [label="Damages"]; Hypericin -> ViralProteins [label="Crosslinks"]; ViralEnvelope -> Inactivation; ViralProteins -> Inactivation; EnvelopedVirus -> HostCell [style=dashed, arrowhead=none, label="Entry Blocked"]; Inactivation -> HostCell [style=dashed, arrowhead=none]; } dot Caption: Mechanism of hypericin's antiviral activity.

Table 5: In Vitro Antiviral Activity of Hypericin (EC50/IC50 Values)

| Virus | EC50/IC50 | Light Conditions | Reference |

| Moloney murine leukemia virus (Mo-MuLV) | IC50 = 6 µg/mL | - | [4] |

| Porcine epidemic diarrhea virus (PEDV) | EC50 = 3.53 ± 0.33 µM | - | [19] |

| Transmissible gastroenteritis virus (TGEV) | EC50 = 2.11 ± 0.14 µM | - | [19] |

| SARS-CoV-2 (pseudo-typed) | IC50 = 48.5 ng/mL (96 pM) | - | [20] |

| SARS-CoV-2 | IC50 = ~0.35 nM | - | [21] |

Antidepressant Activity

Extracts of Hypericum perforatum, containing hypericin as a major constituent, have been widely used and studied for the treatment of depression.[22] Clinical trials have shown efficacy comparable to some standard antidepressants for mild to moderate depression.[23]

Mechanism of Antidepressant Action

The antidepressant effect of Hypericum extracts is believed to be multifactorial, involving the inhibition of the reuptake of several neurotransmitters, including serotonin, dopamine, and norepinephrine.[10][22][24][25] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is a common mechanism of action for many antidepressant drugs. While hyperforin (B191548) is considered a major contributor to this effect, hypericin is also implicated.[13][25]

// Nodes Presynaptic [label="Presynaptic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Postsynaptic [label="Postsynaptic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=plaintext]; Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReuptakeTransporter [label="Reuptake\nTransporter", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotransmitters [label="Serotonin\nDopamine\nNorepinephrine", shape=triangle, fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedLevels [label="Increased\nNeurotransmitter\nLevels", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypericin -> ReuptakeTransporter [label="Inhibits", arrowhead=tee]; Presynaptic -> SynapticCleft [label="Release"]; SynapticCleft -> ReuptakeTransporter [label="Uptake"]; SynapticCleft -> Postsynaptic [label="Binding"]; ReuptakeTransporter -> Presynaptic; SynapticCleft -> IncreasedLevels; } dot Caption: Hypericin's role in neurotransmitter reuptake inhibition.

Table 6: Clinical Trial Results of Hypericum Extract (Containing Hypericin) for Depression

| Comparison | Number of Patients | Duration | Primary Outcome Measure | Key Finding | Reference |

| Hypericum extract vs. Paroxetine (B1678475) | 251 | 6 weeks | Change in Hamilton Depression Scale (HAM-D) score | Hypericum extract was at least as effective as paroxetine and better tolerated. | [6][23] |

| Hypericum extract vs. Placebo and Sertraline (B1200038) | 340 | 8 weeks | Change in HAM-D score | Neither Hypericum extract nor sertraline was significantly different from placebo. | [18] |

Other Biological Activities

Beyond its well-established anticancer, antiviral, and antidepressant effects, hypericin has been investigated for a range of other biological activities, including:

-

Protein Kinase C (PKC) Inhibition: Hypericin is a potent inhibitor of protein kinase C, an enzyme involved in various cellular signaling pathways.[26][27] This inhibition may contribute to its antiproliferative and antiviral effects. The IC50 values for PKC inhibition by hypericin and pseudohypericin (B192201) have been reported as 1.7 µg/mL and 15 µg/mL, respectively.[26]

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activities of hypericin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of hypericin. Include untreated cells as a control.[19]

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[19]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][16]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of hypericin that inhibits cell growth by 50%.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Detailed Steps:

-

Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[28]

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of hypericin for a specific time (e.g., 1 hour at 37°C).[28][29]

-

Infection: Infect the cell monolayers with the virus-hypericin mixtures.[29]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.[28]

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).[28]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[28]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no hypericin) and determine the EC50 value, the concentration of hypericin that reduces the number of plaques by 50%.[28]

In Vivo Models for Antidepressant Activity

Animal models are used to evaluate the antidepressant-like effects of compounds.

Forced Swim Test (FST):

-

Rats or mice are placed in a cylinder of water from which they cannot escape.[5][30][31]

-

The duration of immobility (a state of behavioral despair) is measured.[5]

-

Antidepressant compounds, including Hypericum extracts, typically reduce the immobility time.[5][31]

Tail Suspension Test (TST):

-

The duration of immobility is recorded.[32]

-

A decrease in immobility time is indicative of an antidepressant-like effect.[32]

Conclusion

Hypericin is a multifaceted natural compound with a remarkable range of biological and pharmacological activities. Its potent anticancer effects, particularly through photodynamic therapy, have shown promise in preclinical and clinical studies. Its broad-spectrum antiviral activity against enveloped viruses and its established use in the management of mild to moderate depression further highlight its therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic pathways to aid researchers and drug development professionals in the continued exploration and potential clinical application of hypericin. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and expand its therapeutic applications.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virucidal activity of hypericin against enveloped and non-enveloped DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Evaluation of Selective Efficacy of Indocyanine Green-Mediated Photodynamic Therapy ICG-PDT in MCF-7 Breast Cancer Cells Compared to Healthy Cells in a 3D Hollow Fiber Bioreactor Model [mdpi.com]

- 12. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of St John's wort in depression : what is known? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Hypericin as an inactivator of infectious viruses in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activities of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. Hypericin Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. droracle.ai [droracle.ai]

- 25. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Hypericin inhibits cell growth and induces apoptosis in retinal pigment epithelial cells: possible involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. The antidepressant activity of Hypericum perforatum L. measured by two experimental methods on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Unraveling the Core Mechanisms of Hypericin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into the mechanism of action of Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort). Hypericin has garnered significant scientific interest due to its potent antiviral, antineoplastic, and antidepressant activities.[1][2][3] This document collates key findings on its molecular interactions, focusing on its role as a photosensitizer in photodynamic therapy (PDT), its function as a kinase inhibitor, and its antiviral properties.

Photodynamic Therapy (PDT) and Apoptosis Induction

Hypericin is a powerful photosensitizer, meaning its toxicity is significantly enhanced upon exposure to light.[1][4] This property is central to its application in PDT for cancer treatment. The primary mechanism of photoactivated Hypericin involves the generation of reactive oxygen species (ROS), including singlet oxygen, which induce cellular damage and trigger programmed cell death, or apoptosis.

Mitochondrial-Mediated Apoptosis

Early research indicates that the photodynamic effect of Hypericin primarily targets mitochondria and the endoplasmic reticulum. Upon photoactivation, Hypericin induces the release of cytochrome c from the mitochondria into the cytosol. This event initiates a cascade of caspase activation, which is a hallmark of apoptosis.

Key signaling events in Hypericin-induced apoptosis include:

-

Disruption of Mitochondrial Membrane Potential: A rapid reduction in the mitochondrial membrane potential is an early event in Hypericin-PDT-induced apoptosis.

-

Caspase Activation: Photoactivated Hypericin leads to the activation of multiple caspases, including caspase-2, -3, -6, and -9. Caspase-3 activation is a crucial step, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP), a classic indicator of apoptosis.

-

Bcl-2 Family Protein Regulation: The process involves the pro-apoptotic protein BAX translocating from the cytosol to the mitochondria, which alters the BAX/Bcl-2 ratio in favor of apoptosis.

References

- 1. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]

Hypericin: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Hypericum perforatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypericin (B1674126), a naphtodianthrone secondary metabolite from Hypericum perforatum (St. John's Wort), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of hypericin, covering its biosynthesis, physiological functions within the plant, and its multifaceted therapeutic potential. Detailed experimental protocols for extraction, quantification, and biological evaluation are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the molecular mechanisms and research methodologies associated with this remarkable phytochemical.

Introduction

Hypericum perforatum L., commonly known as St. John's Wort, is a medicinal plant with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a rich profile of bioactive secondary metabolites. Among these, hypericin stands out as a prominent and extensively studied compound.[1] It is a potent photosensitizer with a characteristic red color, and it plays a crucial role in the plant's defense mechanisms.[2] Beyond its physiological functions in H. perforatum, hypericin has demonstrated a broad spectrum of pharmacological effects, including antidepressant, antiviral, anticancer, and anti-inflammatory activities.[1][3] This has led to its investigation as a promising candidate for the development of new therapeutic agents. This guide aims to provide a comprehensive technical overview of hypericin, from its origins in the plant to its potential applications in medicine, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this field.

Biosynthesis and Localization of Hypericin in Hypericum perforatum

The biosynthesis of hypericin is a complex process that is believed to follow the polyketide pathway.[4] It begins with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA to form an octaketide chain. This chain undergoes a series of cyclizations and a decarboxylation to yield emodin (B1671224) anthrone (B1665570), a key intermediate. Emodin anthrone is then thought to be oxidized to emodin. A proposed subsequent step involves the enzymatic condensation of emodin and emodin anthrone to form emodin dianthrone, which is then oxidized to protohypericin (B192192). The final step in the biosynthesis is the light-mediated conversion of protohypericin to hypericin. An enzyme designated as Hyp-1 has been identified and is believed to catalyze the conversion of emodin to hypericin.

Hypericin is not uniformly distributed throughout the plant. It is primarily localized within specialized structures known as dark glands, which are visible as black or reddish dots on the leaves, petals, and sepals. These glands serve as both the site of synthesis and accumulation of hypericin. The concentration of hypericin varies significantly between different plant organs and is also influenced by developmental stage and environmental conditions such as light and temperature.

Visualization of the Hypericin Biosynthetic Pathway

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A phase II placebo-controlled study of photodynamic therapy with topical hypericin and visible light irradiation in the treatment of cutaneous T-cell lymphoma and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on the Photodynamic Properties of Hypericin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodynamic properties of Hypericin, a naturally occurring photosensitizer with significant potential in photodynamic therapy (PDT). The document delves into its mechanism of action, quantitative photodynamic parameters, and detailed experimental protocols for its evaluation.

Introduction to Hypericin and its Photodynamic Action

Hypericin, a naphthodianthrone derived from St. John's wort (Hypericum perforatum), is a potent photosensitizer that has garnered considerable interest for its anticancer properties.[1] When exposed to light of a specific wavelength, Hypericin transitions to an excited triplet state. This excited state can then react with molecular oxygen via two primary mechanisms to produce reactive oxygen species (ROS), which are highly cytotoxic to targeted cells.[2]

-

Type I Reaction: Involves electron transfer from the excited photosensitizer to a substrate, producing superoxide (B77818) anions and other free radicals.

-

Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen. It is widely accepted that the Type II mechanism is the predominant pathway for Hypericin-mediated phototoxicity.[3]

The photodynamic action of Hypericin ultimately leads to cell death through various mechanisms, including apoptosis, necrosis, and autophagy, making it a promising agent for cancer therapy.[4] The mode of cell death is largely dependent on the concentration of Hypericin and the light dose administered.[5]

Quantitative Photodynamic Parameters

The efficiency of a photosensitizer is determined by several key quantitative parameters. This section summarizes the available data for Hypericin.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Hypericin

The singlet oxygen quantum yield represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.

| Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Methanol | 0.39 ± 0.01 | |

| Ethanol | 0.36 | |

| Acetonitrile | 0.26 | |

| Acetone | 0.17 | |

| Dimethylformamide (DMF) | 0.23 | |

| Tetrahydrofuran (THF) | 0.23 | |

| DMPC Liposomes | 0.43 ± 0.09 | |

| Lecithin Vesicles | 0.35 ± 0.05 |

Table 2: In Vitro Phototoxicity (IC50) of Hypericin in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 Value (µM) | Reference |

| SCC-25 | Squamous Cell Carcinoma | 0.1 - 5 | 3.6 | 24 | ~1 | |

| MUG-Mel2 | Melanoma | 0.1 - 5 | 3.6 | 24 | ~1 | |

| HaCaT | Keratinocytes (Normal) | 0.1 - 5 | 3.6 | 24 | ~1.5 | |

| SP2/0 | Myeloma | 0.025 - 0.1 | Not specified | Not specified | Induces apoptosis at 0.025-0.05 µM | |

| SNU | Squamous Cell Carcinoma | 0.1 - 10 | Varied | Not specified | 0.2-0.5 µg/mL (~0.4-1 µM) |

Table 3: Cellular Uptake and Subcellular Localization of Hypericin

Effective PDT relies on the efficient uptake and appropriate subcellular localization of the photosensitizer.

| Cell Line | Incubation Conditions | Localization | Quantitative Data | Reference |

| HeLa | 500 nM, 16 h | Endoplasmic Reticulum, Lysosomes | - | |

| CNE2, TW0-1 (Nasopharyngeal Carcinoma) | Not specified | Mitochondria, Lysosomes | - | |

| A375, 501mel, UCT Mel-1 (Melanoma) | 3 µM, 4 h | Endoplasmic Reticulum, Mitochondria, Lysosomes, Melanosomes | A375: 0.37 RFU/µg protein; 501mel & UCT Mel-1: 0.30 RFU/µg protein |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the photodynamic properties of Hypericin.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for assessing the phototoxicity of Hypericin in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hypericin stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Light source with a wavelength corresponding to Hypericin's absorption maximum (around 590 nm)

-

Photometer to measure light irradiance

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Hypericin Incubation: Prepare various concentrations of Hypericin in complete culture medium. Remove the existing medium from the wells and add the Hypericin-containing medium. Incubate the cells for a predetermined period (e.g., 2-24 hours) in the dark.

-

Washing: After incubation, aspirate the Hypericin-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

-

Irradiation: Add fresh, complete culture medium to the wells. Expose the cells to a light source at a specific wavelength (e.g., 590 nm) and light dose (e.g., 3.6 J/cm²). A control plate should be kept in the dark.

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours in the dark.

-

Cytotoxicity Assessment: Evaluate cell viability using a standard method such as the MTT or SRB assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Following the post-irradiation incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Subcellular Localization by Confocal Microscopy

This protocol describes how to determine the intracellular localization of Hypericin.

Materials:

-

Cells grown on glass coverslips

-

Hypericin solution

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

-

Hoechst or DAPI for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Cell Culture and Staining: Seed cells on glass coverslips. Incubate the cells with Hypericin for the desired time and concentration.

-

Co-staining: In the final 30-60 minutes of Hypericin incubation, add the organelle-specific fluorescent probe.

-

Nuclear Staining: In the last 10-15 minutes, add a nuclear counterstain like Hoechst or DAPI.

-

Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for Hypericin, the organelle probe, and the nuclear stain.

-

Analysis: Analyze the merged images to determine the degree of colocalization between Hypericin and the specific organelles.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with Hypericin-PDT as described in protocol 3.1.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations of Mechanisms and Workflows

Diagram 1: General Mechanism of Hypericin-Mediated Photodynamic Therapy

Caption: General mechanism of Hypericin-mediated photodynamic therapy (PDT).

Diagram 2: Hypericin-PDT Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of apoptosis induced by Hypericin-PDT.

Diagram 3: Experimental Workflow for Evaluating Hypericin's Photodynamic Properties

References

- 1. mdpi.com [mdpi.com]

- 2. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.nie.edu.sg [repository.nie.edu.sg]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antidepressant Potential of Hypericin (B1674126)

Executive Summary

Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has been a subject of extensive research for its antidepressant properties. While often studied as a component of the total herbal extract, hypericin itself exhibits a complex and multifaceted mechanism of action that distinguishes it from conventional synthetic antidepressants. This technical guide provides a comprehensive overview of the current understanding of hypericin's antidepressant potential, focusing on its neurobiological mechanisms, preclinical and clinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. The evidence suggests that hypericin, and the Hypericum extracts it is a component of, holds significant therapeutic potential for mild to moderate depression, operating through a combination of pathways including modulation of the hypothalamic-pituitary-adrenal (HPA) axis, interaction with specific neurotransmitter receptors, and potential influences on neurotrophin signaling pathways.

Mechanism of Action

The antidepressant effect of hypericin is not attributed to a single mode of action but rather to a synergistic interplay of multiple neurobiological activities. While early research focused on monoamine oxidase (MAO) inhibition, this is now considered a weak and not clinically significant effect at therapeutic doses.[1][2] The primary mechanisms are now understood to be more complex.

2.1 Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis A key finding in depression research is the association between major depression and hyperactivity of the HPA axis, leading to elevated levels of cortisol.[3] Hypericin has been shown to modulate this system. Long-term administration of hypericin in animal models demonstrates effects on the HPA axis control centers, similar to those of tricyclic antidepressants like imipramine (B1671792).[4][5] Short-term (2-week) administration of hypericin (0.2 mg/kg) in rats significantly down-regulated circulating plasma levels of ACTH and corticosterone (B1669441) by 40-70%.[3][6] This suggests that a primary antidepressant action of hypericin may be the normalization of stress-hormone regulation.

2.2 Neurotransmitter System Interactions While the broad-spectrum reuptake inhibition of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) is more strongly attributed to hyperforin (B191548), another major constituent of St. John's Wort, hypericin has its own distinct interactions with neurotransmitter systems.[[“]][8][9][10]

-

Sigma Receptor Binding: Hypericin displays a notable affinity for sigma receptors.[[“]][11] These receptors are involved in modulating the release of several key neurotransmitters and are a target for novel antidepressant development. This interaction represents a unique mechanism distinct from SSRIs or tricyclics.[11][12]

-

Long-Term Monoamine Level Modification: Long-term (8-week) treatment with hypericin (0.2 mg/kg, p.o.) in rats was found to significantly increase serotonin (5-HT) levels in the hypothalamus.[13][14] It also decreased levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the hypothalamus, an effect comparable to imipramine, suggesting a modification of dopamine turnover.[13]

2.3 Neurotrophin Signaling Pathways Recent evidence points towards hypericin's role in modulating neurotrophic factors, which are critical for neuronal survival, growth, and plasticity. A 2023 study demonstrated that hypericin ameliorates depression-like behaviors in mice subjected to unpredictable chronic mild stress (UCMS).[15] The proposed mechanism involves the upregulation of m6A-modifying enzymes (METTL3 and WTAP) in the hippocampus, which in turn stabilizes the mRNA of genes involved in the neurotrophin signaling pathway, such as Akt3, Ntrk2 (TrkB), and Braf.[15] This suggests hypericin may exert its effects by enhancing neuronal resilience and plasticity through epigenetic regulation.

Below is a diagram illustrating the proposed multi-target mechanism of action for hypericin.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies involving hypericin or hypericin-standardized Hypericum extracts.

Table 1: Preclinical Efficacy of Hypericin in Animal Models of Depression

| Animal Model | Species | Hypericin Dose | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Unpredictable Chronic Mild Stress (UCMS) | Mouse | Not specified | - | Ameliorated depressive-like behavior; increased sucrose (B13894) preference. | [15] |

| Forced Swim Test (FST) | Mouse | Not specified | - | Significantly decreased immobility time. | [15] |

| Tail Suspension Test (TST) | Mouse | Not specified | - | Significantly decreased immobility time. | [15] |

| Monoamine Level Analysis | Rat | 0.2 mg/kg, p.o. | 8 weeks | Increased hypothalamic 5-HT; decreased dopamine metabolites. | [13][14] |

| HPA Axis Regulation | Rat | 0.2 mg/kg, p.o. | 2 weeks | Decreased plasma ACTH and corticosterone by 40-70%. |[3] |

Table 2: Clinical Efficacy of Hypericin-Standardized Extracts

| Study Design | Condition | Daily Dose (Extract) | Hypericin Content | Duration | Comparator | Key Efficacy Outcome | Reference(s) |

|---|---|---|---|---|---|---|---|

| RCT, Double-Blind | Moderate to Severe Major Depression | 900-1800 mg (WS 5570) | 0.12-0.28% | 6 weeks | Paroxetine (B1678475) (20-40 mg) | HAM-D score decrease was significantly greater than paroxetine. | [16][17] |

| Open-Label Safety Study | Mild to Moderate Depression | 500 mg (ZE 117) | Not Specified | 52 weeks | N/A | Mean HAM-D score decreased from 20.58 to 11.18. | [18] |

| RCT, Double-Blind | Moderate Depression | 100 mg Imipramine | 0.2-0.3% | 8 weeks | Imipramine (100 mg), Placebo | At least as effective as imipramine and more effective than placebo. | [19] |

| Systematic Review | Mild to Moderate Depression | 900 mg | 0.3% | - | Placebo | Extracts superior to placebo. |[20][21] |

Table 3: Pharmacokinetic Parameters of Hypericin in Humans

| Parameter | Value | Study Population | Reference(s) |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | 4.0 - 7.9 hours | Healthy Volunteers | [22][23][24] |

| Elimination Half-Life (t1/2) | 18.7 - 43.1 hours | Healthy Volunteers | [23][24][25] |

| Systemic Bioavailability | ~14% | Healthy Volunteers | [25] |

| Steady State | Reached after ~4 days | Healthy Volunteers |[24] |

Table 4: Adverse Events Profile

| Adverse Event Category | Frequency/Notes | Reference(s) |

|---|---|---|

| General | Fewer side effects than standard antidepressants (19.8% vs 52.8% for TCAs). | [21] |

| Most Common | Gastrointestinal complaints, skin complaints (e.g., rash). | [18] |

| Photosensitivity | Risk increases with higher doses; marginal increase in UV-A sensitivity at 3600 mg extract dose (11.25 mg total hypericin). | [8][22] |

| Drug Interactions | Significant risk due to induction of cytochrome P450 enzymes (CYP3A4). Interacts with anticoagulants, oral contraceptives, immunosuppressants, and others. |[21][26] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the antidepressant potential of hypericin.

4.1 In Vivo Model: Unpredictable Chronic Mild Stress (UCMS)

-

Objective: To induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of human depression.

-

Protocol:

-

Animal Housing: Mice are individually housed to increase the efficacy of social stressors.

-

Baseline Measurement: Before stress induction, baseline sucrose preference is measured to confirm no pre-existing anhedonia.

-

Stress Regimen: For a period of 4-8 weeks, animals are subjected to a varied and unpredictable sequence of mild stressors. Examples include: tilted cage (45°), food or water deprivation, soiled cage, light/dark cycle reversal, and exposure to an empty water bottle.

-

Drug Administration: During the stress period, vehicle, hypericin, or a positive control (e.g., a standard antidepressant) is administered daily (e.g., via oral gavage).

-

Behavioral Testing: Following the stress period, a battery of tests is conducted:

-

Sucrose Preference Test (SPT): To measure anhedonia. Mice are presented with two bottles, one with water and one with a sucrose solution. A lower preference for sucrose indicates anhedonia.

-

Forced Swim Test (FST) & Tail Suspension Test (TST): To measure behavioral despair. The duration of immobility is recorded. A decrease in immobility time suggests an antidepressant-like effect.[15]

-

-

Neurobiological Analysis: Post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex) is performed to measure changes in neurotransmitter levels, receptor expression, gene expression (e.g., via RNA-seq), or protein levels (e.g., BDNF).[15]

-

The workflow for a typical UCMS experiment is visualized below.

4.2 In Vitro Assay: Sigma Receptor Binding

-

Objective: To determine the binding affinity of hypericin for sigma receptors.

-

Protocol:

-

Tissue Preparation: A membrane preparation is created from a relevant tissue source rich in sigma receptors (e.g., guinea pig brain).

-

Radioligand: A specific radiolabeled ligand for sigma receptors (e.g., [³H]DTG) is used.

-

Binding Assay:

-

The membrane preparation is incubated with the radioligand in the presence of varying concentrations of hypericin.

-

A control group with no hypericin is used to determine total binding.

-

A non-specific binding group is included, containing a high concentration of an unlabeled sigma ligand to saturate the receptors.

-

-

Separation & Counting: The bound and free radioligand are separated (typically by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of hypericin that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[11]

-

4.3 Clinical Trial Protocol: Randomized Controlled Trial vs. Active Comparator

-

Objective: To compare the efficacy and safety of a hypericin-standardized extract to a standard antidepressant (e.g., Paroxetine) in patients with major depression.

-

Protocol:

-

Patient Recruitment: Patients are screened based on inclusion/exclusion criteria. Diagnosis is confirmed using a structured clinical interview (e.g., MINI) and a baseline severity score on a depression scale (e.g., HAM-D ≥ 22 for moderate-to-severe depression).

-

Run-in Phase: A single-blind placebo run-in period (e.g., 1 week) is used to exclude high placebo responders.

-

Randomization: Eligible patients are randomly assigned to receive either the Hypericum extract or the active comparator (e.g., paroxetine).

-

Blinding: The study is double-blind, meaning neither the patient nor the investigator knows the treatment assignment. To maintain blinding between a tablet and a capsule, a double-dummy technique is used (e.g., patients in the Hypericum group take an active tablet and a placebo capsule, while the paroxetine group takes a placebo tablet and an active capsule).

-

Dosing: Treatment starts at a fixed dose (e.g., 900 mg/day Hypericum extract or 20 mg/day paroxetine). The protocol may allow for a dose increase for initial non-responders after a set period (e.g., 2 weeks).

-

Efficacy Assessment: The primary outcome is the change in the total HAM-D score from baseline to the end of the treatment period (e.g., 6 weeks). Secondary outcomes include response rates (≥50% reduction in HAM-D) and remission rates (e.g., HAM-D score ≤ 7).

-

Safety Assessment: Adverse events are systematically recorded at each visit.

-

Statistical Analysis: The primary analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the HAM-D score, with baseline score as a covariate. Both intent-to-treat (ITT) and per-protocol (PP) analyses are conducted.[16][17]

-

The relationship between the HPA axis and Hypericin's modulatory effect is depicted below.

Conclusion and Future Directions

Hypericin presents a compelling profile as an antidepressant agent, acting through mechanisms that are distinct from but complementary to existing drug classes. Its ability to modulate the HPA axis, interact with sigma receptors, and potentially enhance neurotrophic signaling pathways underscores its therapeutic potential. Clinical data robustly supports the efficacy of hypericin-standardized extracts for mild to moderate depression, often with a superior safety profile compared to older antidepressants.[8]

However, several critical areas require further investigation:

-

Component Synergy: The precise contribution of hypericin versus other components like hyperforin and flavonoids to the overall antidepressant effect of Hypericum extracts needs further elucidation.

-

Dose-Response Relationship: More detailed dose-finding studies for purified hypericin are needed to optimize efficacy and minimize side effects, particularly photosensitivity.

-

Long-Term Effects: While one study demonstrated safety over a year, more long-term trials are necessary to confirm sustained efficacy and safety, especially concerning drug interactions.[18]

-

Severe Depression: The efficacy of hypericin in severe depression remains an area of debate and requires larger, well-controlled clinical trials.[16]

For drug development professionals, hypericin and its derivatives offer a promising scaffold for designing novel antidepressants with multi-target mechanisms of action. A deeper understanding of its interaction with the neurotrophin signaling pathway and sigma receptors could pave the way for a new generation of therapeutics for mood disorders.

References

- 1. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esalq.usp.br [esalq.usp.br]

- 3. Flavonoids of St. John's Wort reduce HPA axis function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. St John's wort, hypericin, and imipramine: a comparative analysis of mRNA levels in brain areas involved in HPA axis control following short-term and long-term administration in normal and stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. St John's wort, hypericin, and imipramine: a comparative analysis of mRNA levels in brain areas involved in HPA axis control following short-term and long-term administration in normal and stressed rats | Scilit [scilit.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. consensus.app [consensus.app]

- 8. St John's wort (Hypericum perforatum L.): a review of its chemistry, pharmacology and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Screen of receptor and uptake-site activity of hypericin component of St. John's wort reveals sigma receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antidepressant mechanism of Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term effects of St. John's wort and hypericin on monoamine levels in rat hypothalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Acute treatment of moderate to severe depression with hypericum extract WS 5570 (St John's wort): randomised controlled double blind non-inferiority trial versus paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinician.com [clinician.com]

- 18. Long-term effects of St. John's wort (Hypericum perforatum) treatment: a 1-year safety study in mild to moderate depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypericum extract improves depression and quality of life - PMC [pmc.ncbi.nlm.nih.gov]

- 20. St John's Wort for depression: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. psychiatrist.com [psychiatrist.com]

- 22. Hypericin and pseudohypericin: pharmacokinetics and effects on photosensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ovid.com [ovid.com]

- 25. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. droracle.ai [droracle.ai]

Hypericin: A Technical Guide to its Antiviral and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin (B1674126), a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant scientific interest for its potent antiviral and anticancer properties.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying these effects, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways involved. The photosensitive nature of hypericin is central to its therapeutic potential, with light activation dramatically enhancing its cytotoxic and virucidal activities, a modality known as photodynamic therapy (PDT).[3][4]

Anticancer Effects of Hypericin

Hypericin's anticancer activity, particularly when utilized in PDT, is a multifaceted process involving the generation of reactive oxygen species (ROS), induction of apoptosis and necrosis, and modulation of key cellular signaling pathways.[5] It has demonstrated efficacy against a wide range of cancer cell lines, including but not limited to, squamous cell carcinoma, melanoma, glioblastoma, and various adenocarcinomas.

Quantitative Data: Anticancer Efficacy of Hypericin

The following tables summarize the effective concentrations of hypericin in inducing cytotoxicity in various cancer cell lines. The IC50 values represent the concentration of hypericin required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Assay | IC50/Effect | Reference |

| AGS | Gastric Adenocarcinoma | 1 (µg/mL) at 24h; 0.5 (µg/mL) at 48h | Not Specified | MTT | 50% cell death | |

| MCF-7 | Breast Adenocarcinoma | 1 | 3.6 | MTT | 47% decrease in cell viability | |

| SCC-25 | Squamous Cell Carcinoma | 0.2 - 0.5 (µg/mL) or 1 µM | 593 nm | PDT Assay | Minimum dosage for photosensitization | |

| SCC-25 | Squamous Cell Carcinoma | 1 | 3.6 | MTT | 54% decrease in cell viability | |

| MUG-Mel2 | Melanoma | 1 | 3.6 | MTT | 47% decrease in cell viability | |

| SP2/0 | Mouse Myeloma | 0.025 - 0.05 | 11.28 | MTT | Dose-dependent proliferation inhibition | |

| T24 | Bladder Carcinoma | 0.150 | 1.35 - 2.16 | Biotinylation | Enhanced surface exposure of Calreticulin | |

| CT26 | Colon Carcinoma | 0.150 | Not Specified | Phagocytosis | Efficient phagocytosis by dendritic cells |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells (e.g., 6000-8000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment: Replace the culture medium with fresh media containing various concentrations of hypericin and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well.

-

Incubation: Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Discard the MTT-containing media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.